Ethylmethyl-D3-amine
Overview
Description
Ethylmethyl-D3-amine is a deuterated amine compound with the molecular formula C3H6D3N. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics compared to their non-deuterated counterparts .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylmethyl-D3-amine can be synthesized through several methods. One common approach involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-D3. This intermediate is then reduced in an inert solvent to produce methyl-D3-amine, which can be further reacted with ethylating agents to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of high-purity deuterium oxide and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethylmethyl-D3-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile introduced .
Scientific Research Applications
Ethylmethyl-D3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethylmethyl-D3-amine involves its interaction with molecular targets and pathways specific to its application. In biological systems, the deuterium atoms in the compound can influence enzyme-substrate interactions and metabolic processes, leading to altered reaction kinetics and stability. This makes this compound a valuable tool for studying biochemical pathways and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Methyl-D3-amine: A simpler deuterated amine with similar properties but lacking the ethyl group.
Dimethyl-D6-amine: Another deuterated amine with two methyl groups, offering different reactivity and stability profiles.
Ethylamine: The non-deuterated counterpart of ethylmethyl-D3-amine, commonly used in various chemical reactions
Uniqueness
This compound stands out due to its specific deuterium labeling, which provides unique advantages in stability and reaction kinetics. This makes it particularly useful in applications requiring precise isotopic labeling and enhanced performance, such as advanced analytical techniques and pharmaceutical research .
Properties
IUPAC Name |
N-(trideuteriomethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N/c1-3-4-2/h4H,3H2,1-2H3/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWAQLJGPBVORC-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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